![molecular formula C22H19FN2OS2 B2645280 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326853-32-0](/img/structure/B2645280.png)
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19FN2OS2 and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Background : Pinacol boronic esters are valuable building blocks in organic synthesis, commonly used in Suzuki–Miyaura coupling reactions .
- Application : Researchers have developed a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using F6609-4585. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Indole Derivatives : F6609-4585 contains an indole moiety, which is of wide interest due to its diverse biological and clinical applications. Researchers have explored indole derivatives for potential pharmacological activities, including anti-HIV-1 properties .
- Role in Carbon–Carbon Bond Formation : F6609-4585 can serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process is widely used for creating carbon–carbon bonds under mild and functional group-tolerant conditions .
Catalytic Protodeboronation for Alkene Hydromethylation
Biological Activity and Drug Development
Suzuki–Miyaura Coupling Reagent
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS2/c1-14-7-8-15(2)17(11-14)13-28-22-24-19-9-10-27-20(19)21(26)25(22)12-16-5-3-4-6-18(16)23/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIMVBGAXXSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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